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Abstract

Isopentyl pentanoate (also known as isoamyl pentanoate) is an organic ester with the chemical
formula C10H2002.[1][2] It is a colorless liquid recognized for its characteristic fruity odor, often
described as resembling apples or bananas, which has led to its use as a flavoring agent in the
food industry and as a fragrance component in cosmetics.[3] Beyond its sensory properties,
isopentyl pentanoate, as a fatty acid ester, partakes in lipid metabolism and may play a role as
a membrane stabilizer.[4] This technical guide provides a comprehensive overview of the
chemical and physical properties, synthesis, spectroscopic characterization, and known
biological and toxicological aspects of isopentyl pentanoate, with a focus on information
relevant to researchers in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

Isopentyl pentanoate is a fatty acid ester derived from the condensation of pentanoic acid and
isopentyl alcohol.[4] Its fundamental properties are summarized in the table below.
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Property Value Reference
Molecular Formula C10H2002 [1]
Molecular Weight 172.26 g/mol [1]
CAS Number 2050-09-1 [1]
IUPAC Name 3-methylbutyl pentanoate [2]
Isopentyl valerate, Isoamyl
Synonyms pentanoate, 3-methylbutyl [2][5]
valerate
Appearance Clear, colorless liquid [315]
Odor Fruity, apple-like [3]
Boiling Point 188 °C [3]
Density 0.862 g/mL at 20 °C [3]

Refractive Index

1.416 at 20 °C

[3]

Solubility

Slightly soluble in water;

soluble in alcohol and ether

[3]

LogP

3.686 (estimated)

[3]

Synthesis of Isopentyl Pentanoate

The most common and straightforward method for synthesizing isopentyl pentanoate is through
the Fischer esterification of isopentyl alcohol with pentanoic acid, using a strong acid catalyst
such as sulfuric acid. The reaction is a reversible equilibrium, and to favor the formation of the
ester, an excess of one of the reactants (typically the less expensive one) is used, and the
water produced is removed.

Fischer Esterification Reaction

Figure 1: Fischer Esterification of Isopentyl Pentanoate.

Detailed Experimental Protocol (Adapted from Isopentyl
Acetate Synthesis)
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This protocol is adapted from established procedures for the synthesis of isopentyl acetate, a

structurally similar ester.[6][7][8][9]

Materials:

Pentanoic acid

Isopentyl alcohol (3-methyl-1-butanol)
Concentrated sulfuric acid (H2S0a)

5% Sodium bicarbonate (NaHCOs) solution
Saturated sodium chloride (brine) solution
Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Boiling chips

Round-bottom flask

Reflux condenser

Separatory funnel

Distillation apparatus

Heating mantle

Procedure:

Reaction Setup: In a round-bottom flask, combine isopentyl alcohol and a molar excess of
pentanoic acid. Add a few boiling chips.

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to
the flask while swirling.

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a
heating mantle. Maintain the reflux for approximately 1-2 hours to allow the reaction to reach
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equilibrium.

o Workup - Extraction and Washing:
o Cool the reaction mixture to room temperature.
o Transfer the mixture to a separatory funnel.

o Add deionized water and shake gently to extract the unreacted alcohol and sulfuric acid
into the aqueous layer. Separate and discard the agueous layer.

o Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining
pentanoic acid and sulfuric acid. Caution: Carbon dioxide gas will be evolved; vent the
separatory funnel frequently.

o Wash the organic layer with a saturated brine solution to help remove dissolved water.

e Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous
magnesium sulfate or sodium sulfate to remove residual water.

o Purification - Distillation:

o Decant or filter the dried ester into a distillation flask.

o Perform a simple distillation, collecting the fraction that boils at the expected boiling point
of isopentyl pentanoate (approximately 188 °C).[3]
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Figure 2: Experimental Workflow for Isopentyl Pentanoate Synthesis.
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Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized
isopentyl pentanoate.

Infrared (IR) Spectroscopy

The IR spectrum of isopentyl pentanoate is expected to exhibit characteristic peaks for an
ester.

e C=0 Stretch: A strong, sharp absorption band is anticipated in the region of 1750-1735 cm™1,
which is characteristic of the carbonyl group in a saturated aliphatic ester.[10][11]

e C-O Stretch: Two or more distinct stretching vibrations for the C-O single bonds of the ester
group are expected in the fingerprint region, typically between 1300-1000 cm~1.[10]

e C-H Stretch: Absorption bands corresponding to the C-H stretching of the alkyl chains will be
present in the 3000-2850 cm~? region.[11]

The absence of a broad O-H stretching band around 3300 cm~! would indicate the successful
removal of the starting isopentyl alcohol.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR: The proton NMR spectrum provides detailed information about the hydrogen
environments in the molecule. The expected chemical shifts (d) and multiplicities for isopentyl
pentanoate are:

o ~4.1 ppm (triplet): The two protons on the carbon adjacent to the ester oxygen (-O-CHz-).
e ~2.2 ppm (triplet): The two protons on the carbon alpha to the carbonyl group (-CH2-C=0).

e ~1.7 ppm (multiplet): The single proton on the tertiary carbon of the isopentyl group (-
CH(CHs)z2).

e ~1.5 ppm (multiplet): The two protons on the central methylene group of the isopentyl chain
(-CH2-CH(CHs)z2).
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e ~1.4 ppm (sextet): The two protons on the methylene group of the pentanoate chain (-CHz-
CH2-C=0).

e ~0.9 ppm (doublet): The six protons of the two equivalent methyl groups of the isopentyl
group (-CH(CHs)z2).

e ~0.9 ppm (triplet): The three protons of the terminal methyl group of the pentanoate chain (-
CH2-CHs).

13C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in
the molecule. Based on the structure of isopentyl pentanoate and data for similar esters, the
following approximate chemical shifts are expected:[12]

e ~173 ppm: Carbonyl carbon (C=0).

e ~63 ppm: Carbon adjacent to the ester oxygen (-O-CHz-).

o ~37 ppm: Methylene carbon in the isopentyl group (-CHz2-CH(CHs)2).

e ~34 ppm: Methylene carbon alpha to the carbonyl group (-CHz2-C=0).

o ~28 ppm: Central methylene carbon of the pentanoate chain (-CHz-CH2-C=0).
e ~25 ppm: Methine carbon in the isopentyl group (-CH(CHs)z2).

e ~22 ppm: Methyl carbons of the isopentyl group (-CH(CHs)2) and the methylene carbon
adjacent to the terminal methyl group of the pentanoate chain.

e ~14 ppm: Terminal methyl carbon of the pentanoate chain (-CHz-CHs).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of isopentyl pentanoate will result in
fragmentation patterns characteristic of esters. The molecular ion peak (M*) at m/z = 172 may
be observed, though it is often weak for aliphatic esters.[13]

Common fragmentation pathways include:
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o McLafferty Rearrangement: A characteristic fragmentation for esters with a y-hydrogen on
the acyl chain, leading to the elimination of an alkene and the formation of a radical cation.

o Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.

The mass spectrum of pentanoic acid, 3-methylbutyl ester is available in the NIST WebBook,
showing significant peaks at m/z values of 41, 43, 57, 70, 71, and 85, which correspond to
various fragment ions.[13]

Biological Activity and Toxicology
Biological Role and Applications

Isopentyl pentanoate is classified as a fatty acid ester.[4] In biological systems, such esters are
involved in lipid metabolism and can act as energy sources.[4] They are also known to
contribute to the stabilization of cell membranes.[4] In the pharmaceutical industry, esters are
often utilized as prodrugs to enhance the lipophilicity and bioavailability of therapeutic agents.
While there is potential for isopentyl pentanoate to be explored in drug delivery systems,
specific studies in this area are currently limited.[1]

Toxicology Profile

Detailed toxicological data specifically for isopentyl pentanoate is not extensively available.
However, information on related compounds and general knowledge of aliphatic esters provide
some insight.

Acute Toxicity: Generally, simple aliphatic esters have low acute toxicity.
e [rritation: It may cause skin and eye irritation.[5]

» Genotoxicity and Carcinogenicity: There is no specific data to suggest that isopenty!
pentanoate is genotoxic or carcinogenic. Studies on structurally similar esters have not
raised significant concerns in this regard.

e Environmental Hazards: Isopentyl pentanoate is classified as hazardous to the aquatic
environment with long-lasting effects.[14]
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It is important to note that a comprehensive toxicological evaluation would be necessary for
any specific application in drug development.

Conclusion

Isopentyl pentanoate is a well-characterized organic ester with established chemical and
physical properties. Its synthesis via Fischer esterification is a standard and scalable process.
The spectroscopic signatures of this compound are predictable and allow for straightforward
identification and purity assessment. While its primary applications have been in the food and
fragrance industries, its nature as a fatty acid ester suggests potential roles in biological
systems that may be of interest to researchers in drug development, particularly in the context
of prodrug design and formulation science. However, a thorough investigation of its specific
pharmacological and toxicological properties is required to fully assess its potential in
pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemscene.com [chemscene.com]

2. Pentanoic acid, 3-methylbutyl ester (CAS 2050-09-1) - Chemical & Physical Properties by
Cheméo [chemeo.com]

. ISOPENTYL VALERATE | 2050-09-1 [chemicalbook.com]

. Showing Compound Isopentyl isopentanoate (FDB001327) - FooDB [foodb.ca]
. Isopentyl pentanoate | 2050-09-1 [sigmaaldrich.com]

. documents.thermofisher.com [documents.thermofisher.com]

. chem.libretexts.org [chem.libretexts.org]

. Chemistry 210 Experiment 7 [home.miracosta.edu]

°
(o] (0] ~ (0] ol iy w

. Isolation of Caffeine [jan.ucc.nau.edu]

¢ 10. echemi.com [echemi.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1583783?utm_src=pdf-custom-synthesis
https://www.chemscene.com/product/2050-09-1.html
https://www.chemeo.com/cid/67-741-5/Pentanoic-acid-3-methylbutyl-ester
https://www.chemeo.com/cid/67-741-5/Pentanoic-acid-3-methylbutyl-ester
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5390731.htm
https://foodb.ca/compounds/FDB001327
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh97f07159?context=bbe
https://documents.thermofisher.com/TFS-Assets/CAD/Reference-Materials/pS45-Fisher-Isoamyl-Acetate.pdf
https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/5%3A_Synthesis_of_Isopentyl_Acetate_(Experiment)
https://home.miracosta.edu/dlr/210exp7.htm
https://jan.ucc.nau.edu/~jkn/235L4-BananaOil.htm
https://www.echemi.com/cms/2132870.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 11. Answered: Consider the IR spectrum of the product, isopentyl ethanoate(attached
below). Please comment on the product absorbances and differences from the IR spectrum
of... | bartleby [bartleby.com]

o 12. tetratek.com.tr [tetratek.com.tr]
e 13. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]
e 14. Isoamyl valerate | CLOH2002 | CID 74901 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to Isopentyl Pentanoate].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583783#what-is-isopentyl-pentanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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